7-Bromo-4-hydroxyquinoline-3-carboxylic acid
CAS No.: 154326-11-1
Cat. No.: VC21325665
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154326-11-1 |
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Molecular Formula | C10H6BrNO3 |
Molecular Weight | 268.06 g/mol |
IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Standard InChI Key | SKEXUXOCAHNLRH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |
Introduction
Chemical Identity and Physical Properties
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 860205-92-1) is characterized by the molecular formula C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol. The compound exists as a solid at room temperature and requires storage under inert gas conditions to maintain stability.
Physical and Chemical Properties
The physical and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₀H₆BrNO₃ |
Molecular Weight | 268.06 g/mol |
CAS Number | 860205-92-1 |
Boiling Point | 436.9°C at 760 mmHg |
Density | 1.862 g/cm³ |
Appearance | Solid |
Storage Condition | Room temperature, under inert gas |
Purity | Available at 97% |
The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups. Its density of 1.862 g/cm³ reflects the presence of the bromine atom, which contributes significantly to its molecular weight.
Structural Characteristics
The structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid features a quinoline scaffold, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The strategic positioning of the functional groups—bromine at position 7, hydroxyl at position 4, and carboxylic acid at position 3—creates a unique chemical environment that influences its reactivity patterns and biological interactions.
Synthesis and Preparation Methods
The preparation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid typically involves selective bromination of 4-hydroxyquinoline-3-carboxylic acid. This synthetic approach requires careful control of reaction conditions to ensure regioselective bromination at the desired position.
Laboratory Synthesis
In laboratory settings, the synthesis commonly employs bromination reagents such as bromine or N-bromosuccinimide (NBS) in appropriate solvents like acetic acid or chloroform. The reaction generally proceeds at room temperature or slightly elevated temperatures to ensure complete and selective bromination.
A typical synthetic route involves:
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Starting with 4-hydroxyquinoline-3-carboxylic acid as the precursor
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Adding a brominating agent (Br₂ or NBS) in a suitable solvent
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Maintaining controlled temperature conditions to favor position-7 bromination
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Isolation and purification of the target compound through recrystallization or column chromatography
Industrial Production Methods
For industrial-scale production, more efficient and scalable processes are employed. These may include:
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Continuous flow synthesis systems that allow better control over reaction conditions
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Optimized bromination processes using industrial-grade reagents
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Enhanced purification methods to achieve high purity levels (>97%)
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Specialized storage protocols under inert gas to maintain product stability
The industrial synthesis prioritizes process efficiency, yield optimization, and product quality while minimizing waste generation and environmental impact.
Chemical Reactivity and Transformations
7-Bromo-4-hydroxyquinoline-3-carboxylic acid demonstrates diverse reactivity patterns due to its multiple functional groups, each offering distinct transformation possibilities.
Reaction Types
The compound participates in several types of chemical reactions:
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Substitution Reactions: The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions, allowing introduction of various nucleophiles such as amines or thiols.
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Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of acid catalysts, forming corresponding esters. This reaction pathway is exemplified by the formation of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
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Oxidation and Reduction: The hydroxyl group can be subjected to oxidation (forming a ketone) or reduction (forming an alkyl group) depending on the reagents employed.
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Decarboxylation: Under specific conditions (strong acidic or basic), the carboxylic acid functionality can undergo decarboxylation, releasing carbon dioxide and generating decarboxylated products.
Functional Group Transformations
Each functional group within the structure offers unique transformation opportunities:
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The bromine substituent provides a reactive site for cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing introduction of carbon-based substituents that expand structural diversity.
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The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to leaving groups for further transformation.
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The carboxylic acid function enables formation of amides, esters, and acid chlorides, serving as a versatile handle for structural elaboration.
These transformation capabilities make 7-Bromo-4-hydroxyquinoline-3-carboxylic acid an exceptionally valuable building block in medicinal chemistry and organic synthesis.
Applications in Research and Development
7-Bromo-4-hydroxyquinoline-3-carboxylic acid finds significant applications across multiple research domains, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a key intermediate in developing quinoline-based therapeutic agents. Its utility stems from the quinoline scaffold's established role in numerous pharmaceutical compounds with diverse biological activities.
The compound functions as a versatile building block for constructing more complex molecular structures with potential therapeutic properties. Its structural framework allows for systematic modification, enabling medicinal chemists to explore structure-activity relationships and optimize biological activities.
Antimicrobial Development
Research indicates that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its derivatives exhibit promising antimicrobial properties. These compounds have demonstrated activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus, suggesting potential applications in addressing antimicrobial resistance challenges.
The antimicrobial mechanism appears to involve enzyme inhibition and disruption of bacterial metabolic pathways essential for microbial survival and proliferation.
Anticancer Research
One of the most promising research directions involves the compound's anticancer potential. Studies have shown that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid exhibits cytotoxic effects against certain cancer cell lines through enzyme inhibition mechanisms.
The compound's ability to disrupt cellular processes critical for cancer cell growth and survival makes it a candidate for further investigation in cancer therapeutics. Research suggests it may interfere with signaling pathways associated with tumor growth, potentially inducing apoptosis in cancer cells.
Enzyme Inhibition Studies
The compound functions as an inhibitor of various enzymes, binding to active sites and disrupting normal enzymatic functions. This property makes it valuable in studies focused on enzyme inhibition mechanisms relevant to both cancer and infectious disease research.
By elucidating how 7-Bromo-4-hydroxyquinoline-3-carboxylic acid interacts with target enzymes, researchers can gain insights into molecular mechanisms of disease and develop more effective therapeutic strategies.
Biological Activities and Mechanisms
The biological profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid encompasses diverse activities that make it relevant for therapeutic development.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, with studies demonstrating effectiveness against multiple bacterial strains. Its mechanism of action appears to involve:
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Disruption of microbial cell membranes
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Inhibition of essential metabolic pathways
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Interference with bacterial enzymes critical for survival
These activities collectively contribute to its potential as a lead compound for developing novel antimicrobial agents, particularly against drug-resistant pathogens.
Anticancer Mechanisms
Research has established several mechanisms through which 7-Bromo-4-hydroxyquinoline-3-carboxylic acid exerts anticancer effects:
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Enzyme Inhibition: The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
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Apoptosis Induction: Studies indicate it can trigger programmed cell death pathways in cancer cells.
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Signaling Pathway Modulation: It appears to interfere with cellular signaling networks that support cancer cell survival and growth.
The compound's ability to target multiple cancer-related pathways makes it a promising candidate for further development in oncology research.
Protein-Ligand Interactions
In biological systems, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid engages in specific interactions with target proteins and nucleic acids. Its structural features enable formation of hydrogen bonds and participation in halogen bonding with biological targets.
These molecular interactions underpin the compound's biological effects and provide a basis for rational design of derivatives with enhanced potency or selectivity for specific biological targets.
Comparative Biological Activity
The table below compares the biological activities of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid with structurally related compounds:
The position of the bromine substituent significantly influences the compound's biological activity profile, with the 7-position conferring optimal properties for many applications.
Structure-Activity Relationships
The biological and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are profoundly influenced by its structural features. Understanding these structure-activity relationships is crucial for rational design of derivatives with enhanced properties.
Influence of Substituent Positioning
The position of functional groups on the quinoline scaffold significantly impacts biological activity:
Role of Functional Groups
Each functional group contributes distinctly to the compound's properties:
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Bromine Substituent: Enhances lipophilicity, contributes to membrane penetration, and provides a site for further chemical modification through substitution reactions.
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Hydroxyl Group: Participates in hydrogen bonding with biological targets and influences solubility characteristics.
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Carboxylic Acid Moiety: Contributes acidic properties, engages in ionic interactions with basic residues in target proteins, and serves as a versatile handle for derivatization.
Scaffold Significance
The quinoline core structure itself confers important properties:
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The aromatic bicyclic system provides a rigid, planar framework that can intercalate with DNA or fit into binding pockets of target proteins.
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The nitrogen atom in the quinoline ring contributes to hydrogen bonding networks and can participate in metal chelation.
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The fusion of benzene and pyridine rings creates an electron distribution that influences reactivity patterns and interactions with biological targets.
Understanding these structure-activity relationships guides the rational design of derivatives with optimized properties for specific applications.
Current Research and Future Directions
Recent Research Advances
Current research on 7-Bromo-4-hydroxyquinoline-3-carboxylic acid has expanded beyond traditional applications, exploring new therapeutic possibilities and chemical transformations:
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Novel Derivative Development: Researchers are synthesizing and evaluating new derivatives with modified substituents to enhance biological activity and selectivity.
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Combination Therapy Approaches: Studies are investigating potential synergistic effects when combining this compound or its derivatives with established therapeutic agents.
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Advanced Structure-Based Design: Computational methods are being employed to predict binding modes and design targeted derivatives for specific biological applications.
Emerging Applications
Several emerging applications represent promising directions for future research:
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Material Science Applications: The compound's unique electronic properties make it a candidate for developing organic semiconductors and advanced materials for electronic devices.
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Bioimaging Probes: Derivatives incorporating fluorescent moieties could serve as molecular probes for biological imaging and diagnostics.
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Targeted Drug Delivery Systems: Conjugating the compound or its derivatives with targeting moieties could enhance selective delivery to specific tissues or cell types.
Future Research Opportunities
Future research directions that could significantly advance understanding and applications of this compound include:
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Expanded Biological Profiling: Comprehensive screening against diverse pathogenic microorganisms and cancer cell lines could reveal previously unknown applications.
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Mechanism Elucidation: Detailed studies of molecular mechanisms underlying biological activities would support rational design of optimized derivatives.
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Formulation Development: Research into novel formulation strategies could address solubility limitations and enhance bioavailability for potential therapeutic applications.
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Green Chemistry Approaches: Development of environmentally friendly synthetic methods could improve sustainability of production processes.
Package Size | Approximate Price Range (USD) | Typical Delivery Timeframe |
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1 gram | $300-320 | 10-20 days |
5 grams | $630-650 | 10-20 days |
These pricing figures represent research-grade material (≥97% purity) and may vary based on supplier, geographical location, and market conditions.
Supply Chain Considerations
The relatively extended delivery timeframes (10-20 days) suggest this compound is typically synthesized to order rather than maintained in large inventory quantities. This practice is common for specialized research chemicals with limited demand volume but high value per unit.
Researchers planning experiments requiring this compound should account for these delivery timeframes in project planning to avoid workflow disruptions.
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